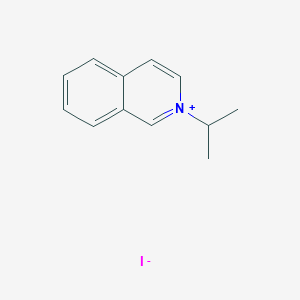
Isoquinolinium, 2-(1-methylethyl)-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 2-(1-methylethyl)-, iodide is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an isoquinolinium core with a 2-(1-methylethyl) substituent and an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(1-methylethyl)-, iodide typically involves the quaternization of isoquinoline with an appropriate alkylating agent. One common method is the reaction of isoquinoline with 2-bromo-1-methylethane in the presence of a base such as potassium carbonate, followed by treatment with sodium iodide to exchange the bromide for iodide . The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
Isoquinolinium, 2-(1-methylethyl)-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The isoquinolinium core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the isoquinolinium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of isoquinolinium derivatives with different anions.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinolinium compounds.
科学的研究の応用
Isoquinolinium, 2-(1-methylethyl)-, iodide has several scientific research applications:
作用機序
The mechanism of action of isoquinolinium, 2-(1-methylethyl)-, iodide involves its interaction with specific molecular targets. The quaternary ammonium structure allows it to interact with negatively charged biomolecules, potentially disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Isoquinolinium, 2-(1-methylethyl)-, bromide
- Isoquinolinium, 2-(1-methylethyl)-, chloride
- Isoquinolinium, 2-(1-methylethyl)-, sulfate
Uniqueness
Isoquinolinium, 2-(1-methylethyl)-, iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts. The iodide ion can also participate in specific chemical reactions that other halides may not .
特性
CAS番号 |
124772-32-3 |
|---|---|
分子式 |
C12H14IN |
分子量 |
299.15 g/mol |
IUPAC名 |
2-propan-2-ylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChIキー |
AVSUEEVZEFABIZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)[N+]1=CC2=CC=CC=C2C=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



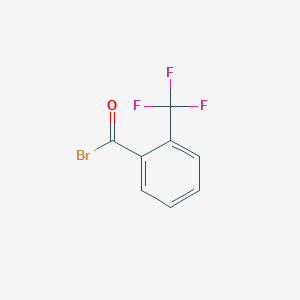
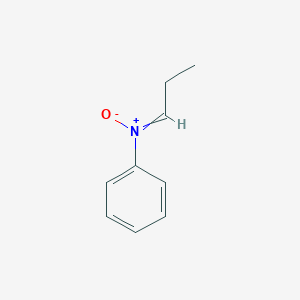
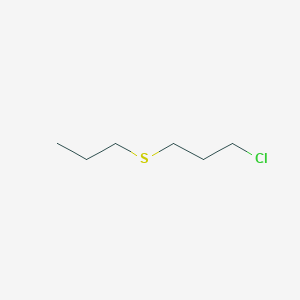
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
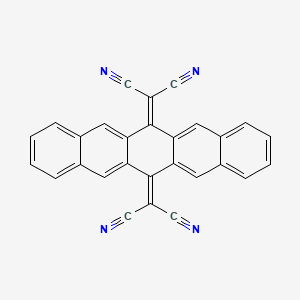
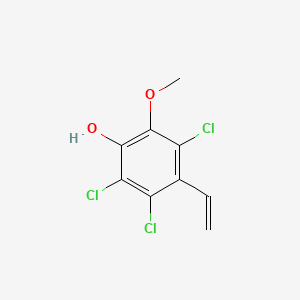
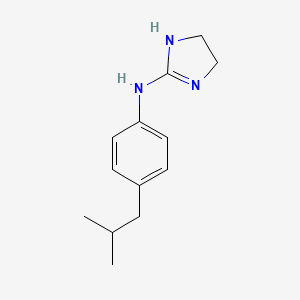
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

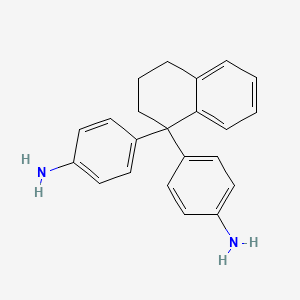
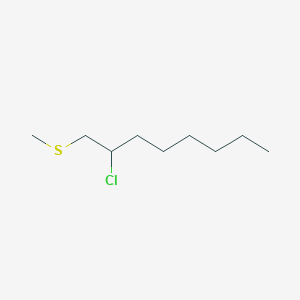
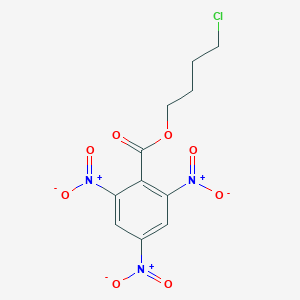
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
